molecular formula C13H14N2O3 B1493641 cyclic 6-Hydroxymelatonin CAS No. 1020687-73-3

cyclic 6-Hydroxymelatonin

Cat. No. B1493641
CAS RN: 1020687-73-3
M. Wt: 246.26 g/mol
InChI Key: FQZIOEARFRBPDV-UHFFFAOYSA-N
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Description

Cyclic 6-Hydroxymelatonin is a naturally occurring, endogenous, major active metabolite of melatonin . Similar to melatonin, it is a full agonist of the MT1 and MT2 receptors . It is also an antioxidant and neuroprotective, and is even more potent in this regard relative to melatonin .


Synthesis Analysis

The synthesis of cyclic 6-Hydroxymelatonin is complex and depends on the species in which it is measured . For example, the tryptophan to melatonin pathway differs in plants and animals . The main product of CP 450 is 6-hydroxymelatonin and its minor product is AFMK . In the brain, the major enzyme for melatonin metabolism is IDO with its product being AFMK .


Molecular Structure Analysis

The molecular structure of cyclic 6-Hydroxymelatonin is derived from melatonin, a tryptophan-derived molecule . Melatonin is a small indole molecule which was first isolated and identified in the pineal gland of cows .


Chemical Reactions Analysis

Melatonin metabolism is highly complex with these enzymatic processes having evolved from cytochrome C . In addition to its enzymatic degradation, melatonin is metabolized via pseudoenzymatic and free radical interactive processes . The metabolic products of these processes overlap and it is often difficult to determine which process is dominant .


Physical And Chemical Properties Analysis

Cyclic 6-Hydroxymelatonin is a derivative of melatonin, a small indole molecule with a molecular weight of 232 Daltons . It is locally synthesized by several different organs and tissues such as the retina, gastrointestinal tract, bone marrow, lymphocytes, skin, and the pineal gland .

Scientific Research Applications

Metabolism and Biochemical Reactivity

Cyclic 6-Hydroxymelatonin is a significant metabolite in melatonin metabolism. A comprehensive metabolomic analysis in mice revealed cyclic 6-Hydroxymelatonin as a novel melatonin metabolite, highlighting its potential role in melatonin's complex metabolic pathways. This metabolite is part of an extended melatonin metabolic map that includes various known and novel pathways, suggesting intricate biochemical interactions within the body (Ma et al., 2008).

Antioxidant Properties and Oxidative Reactions

The antioxidant capacity of cyclic 6-Hydroxymelatonin and its reactivity with reactive oxygen and nitrogen species have been a focus of research. It's an immediate product of melatonin's interaction with reactive species and has been detected in various species including mice, rats, and humans. Cyclic 6-Hydroxymelatonin has shown to be more potent than melatonin or vitamin C in scavenging hydroxyl radicals and recovering oxidized compounds to their ground state. Its antioxidative mechanism is similar to that of vitamin C, suggesting its significant role in cellular protection against oxidative stress (Tan et al., 2014).

Influence on Biological Rhythms

The physiological significance of cyclic 6-Hydroxymelatonin extends to influencing circadian rhythms of core and skin temperature, urinary metabolites, and waking sensation. Studies have suggested that room temperature cycles around dusk and dawn, which could influence cyclic 6-Hydroxymelatonin levels, significantly affect the circadian rhythm of rectal temperature, urinary metabolite concentration during nocturnal sleep, and subjective assessments of sleep in humans. These findings indicate a potential role of cyclic 6-Hydroxymelatonin in sleep promotion and the maintenance of circadian rhythms (Kondo et al., 2007).

Mechanism of Action

Melatonin, and by extension cyclic 6-Hydroxymelatonin, binds to melatonin receptor type 1A, which then acts on adenylate cylcase and the inhibition of a cAMP signal transduction pathway . Melatonin not only inhibits adenylate cyclase, but it also activates phosphilpase C .

Future Directions

There is a recent research interest in the role of melatonin, and by extension cyclic 6-Hydroxymelatonin, in regulating mesenchymal stromal cells (MSCs) . The use of MSC-derived extracellular vesicles for cell-free therapy can potentially avoid the disadvantages of MSCs, which makes this an exciting prospect for regenerative medicine .

properties

IUPAC Name

1-(6-hydroxy-7-methoxy-2,4-dihydro-1H-pyrrolo[2,3-b]indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-7(16)15-4-3-8-9-5-12(18-2)11(17)6-10(9)14-13(8)15/h5-6,14,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZIOEARFRBPDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1NC3=CC(=C(C=C23)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclic 6-Hydroxymelatonin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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